molecular formula C14H17NO2 B2538932 N-((1-(hydroxymethyl)cyclopropyl)methyl)cinnamamide CAS No. 1251711-12-2

N-((1-(hydroxymethyl)cyclopropyl)methyl)cinnamamide

Cat. No. B2538932
CAS RN: 1251711-12-2
M. Wt: 231.295
InChI Key: VARBOOQHUGAXQM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)cinnamamide, also known as HMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. HMC is a potential drug candidate that has shown promising results in various scientific research studies.

Scientific Research Applications

Antiviral Activity

(a) Synthesis and Evaluation: Cyclopropyl carbocyclic nucleosides have been synthesized from the key intermediate, which is converted to mesylated cyclopropyl methyl alcohol. Condensation of this compound with various purine and pyrimidine bases yields the desired nucleosides . Among these nucleosides, adenine and guanine derivatives exhibit moderate antiviral activity against HIV-1 and HBV. However, other compounds do not show significant antiviral effects against HIV-1, HBV, HSV-1, and HSV-2 in vitro .

Chemical Synthesis

(b) Key Intermediate: The compound’s synthesis involves the conversion of a key intermediate (2-hydroxy-3-methyl-2-cyclopentene-1-one) to mesylated cyclopropyl methyl alcohol, followed by condensation with purine and pyrimidine bases . This synthetic pathway is crucial for obtaining the desired nucleosides.

properties

IUPAC Name

(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-11-14(8-9-14)10-15-13(17)7-6-12-4-2-1-3-5-12/h1-7,16H,8-11H2,(H,15,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARBOOQHUGAXQM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)cinnamamide

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